Vanadyl acetylacetonate

Description

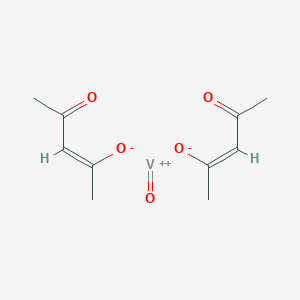

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-4-oxopent-2-en-2-olate;oxovanadium(2+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.O.V/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/q;;;+2/p-2/b2*4-3-;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHJZWAQYMGNBE-SUKNRPLKSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[V+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[V+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5V | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue or green powder; Slightly soluble in water; [MSDSonline] | |

| Record name | Vanadyl bis(acetylacetonate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3153-26-2 | |

| Record name | Vanadium, oxobis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-5-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxobis(pentane-2,4-dionato-O,O')vanadium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Vanadyl Acetylacetonate from Vanadium Pentoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of vanadyl acetylacetonate (B107027) [VO(acac)₂] from vanadium pentoxide (V₂O₅). The document details the chemical principles, experimental protocols, and safety considerations for this common laboratory procedure. The information is intended for use by qualified professionals in a laboratory setting.

Introduction

Vanadyl acetylacetonate is a blue-green coordination complex with the formula VO(C₅H₇O₂)₂.[1] It is a widely utilized catalyst and precursor in organic synthesis and materials science.[2] Notably, it serves as a catalyst for the epoxidation of allylic alcohols.[1] Furthermore, this compound has garnered interest in biomedical research due to its insulin-mimetic properties.[1] The synthesis from vanadium pentoxide is a common and cost-effective method for producing this versatile compound.

The overall process involves the reduction of vanadium(V) in vanadium pentoxide to vanadium(IV) in the vanadyl sulfate (B86663) (VOSO₄) intermediate, followed by chelation with acetylacetone (B45752).

Chemical Principles

The synthesis of this compound from vanadium pentoxide proceeds in two main steps.

Step 1: Reduction of Vanadium(V) to Vanadium(IV)

Vanadium pentoxide is first reduced in an acidic medium. Ethanol serves as the reducing agent, and sulfuric acid provides the necessary acidic environment. The vanadium(V) is reduced to the vanadyl ion (VO²⁺), which exists in solution as vanadyl sulfate.[3]

Balanced Chemical Equation: V₂O₅ + 2H₂SO₄ + C₂H₅OH → 2VOSO₄ + CH₃CHO + 3H₂O[3]

Step 2: Chelation with Acetylacetone

The vanadyl sulfate solution is then reacted with acetylacetone. In the presence of a base, such as sodium carbonate, acetylacetone is deprotonated to form the acetylacetonate anion (acac⁻). This anion then acts as a bidentate ligand, coordinating with the vanadyl ion to form the neutral complex, this compound, which precipitates from the solution.[3]

Balanced Chemical Equation: VOSO₄ + 2C₅H₈O₂ + Na₂CO₃ → VO(C₅H₇O₂)₂ + Na₂SO₄ + H₂O + CO₂[3]

Experimental Protocol

This protocol is a synthesis of several reported procedures.[4][5] Researchers should adapt the procedure based on their specific laboratory conditions and scale.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| Vanadium Pentoxide | V₂O₅ | 181.88 |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 |

| Ethanol | C₂H₅OH | 46.07 |

| Acetylacetone | C₅H₈O₂ | 100.12 |

| Sodium Carbonate | Na₂CO₃ | 105.99 |

| Distilled Water | H₂O | 18.02 |

Equipment:

-

Beakers (100 mL, 250 mL)

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Hot plate

-

Watch glass

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Spatula

-

Glass stirring rod

Procedure:

-

Preparation of the Vanadyl Sulfate Solution:

-

In a 100 mL beaker, cautiously add 5 mL of concentrated sulfuric acid to 10 mL of distilled water while stirring. The reaction is exothermic.

-

To this acidic solution, add 12 mL of ethanol.

-

Carefully add 2.5 g of vanadium pentoxide to the solution.

-

Cover the beaker with a watch glass and heat the mixture on a hot plate with stirring for approximately 1 to 1.5 hours. The solution will change color from an initial orange/yellow to a dark blue-green, indicating the formation of vanadyl sulfate.[4]

-

Allow the solution to cool to room temperature.

-

Filter the solution through glass wool or filter paper to remove any unreacted vanadium pentoxide.

-

-

Synthesis of this compound:

-

To the filtered vanadyl sulfate solution, add 6 mL of acetylacetone dropwise while stirring.

-

In a separate 250 mL beaker, dissolve 20 g of sodium carbonate in 150 mL of distilled water.

-

Slowly and carefully add the vanadyl sulfate/acetylacetone solution to the stirred sodium carbonate solution to neutralize the acid and precipitate the product. Carbon dioxide gas will be evolved.

-

Cool the resulting mixture in an ice bath for 15-30 minutes to ensure complete precipitation.

-

-

Isolation and Purification of the Product:

-

Collect the dark green solid product by vacuum filtration using a Buchner funnel.

-

Wash the product on the filter paper with two 15 mL portions of ice-cold distilled water to remove any soluble impurities.

-

Dry the product on the filter paper by drawing air through it for an extended period. Further drying can be achieved in a desiccator.

-

Yield:

The reported yield for similar procedures is approximately 71%.[6] The actual yield will vary depending on the specific conditions and techniques used.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₅V | [1] |

| Molar Mass | 265.16 g/mol | [7] |

| Appearance | Blue-green crystalline solid | [2] |

| Melting Point | 256 - 259 °C | [8] |

| Solubility | Soluble in chloroform, dichloromethane, benzene, methanol, ethanol. Insoluble in water. | [1] |

Table 2: Safety Information for Key Chemicals

| Chemical | Hazard Statements | Precautionary Statements |

| Vanadium Pentoxide | Harmful if swallowed or if inhaled. Causes serious eye damage. May cause respiratory irritation. Suspected of causing genetic defects. Suspected of damaging fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area.[9][10][11][12] |

| Concentrated Sulfuric Acid | Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| Ethanol | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. |

| Acetylacetone | Flammable liquid and vapor. Harmful if swallowed. | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wash hands thoroughly after handling. |

| This compound | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8][13][14] |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Solved Experimental Preparation of [VO(acac)2] To | Chegg.com [chegg.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. fishersci.com [fishersci.com]

- 9. sdfine.com [sdfine.com]

- 10. IsoLab - Vanadium pentoxide [isolab.ess.washington.edu]

- 11. fishersci.com [fishersci.com]

- 12. media.laballey.com [media.laballey.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

Physical and chemical properties of Vanadyl acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl acetylacetonate (B107027), with the chemical formula VO(acac)₂, is a blue-green crystalline coordination complex. It consists of a vanadyl group (VO²⁺) coordinated to two acetylacetonate (acac⁻) ligands.[1] This organometallic compound is notable for its stability and solubility in polar organic solvents, while being insoluble in water.[1][2][3] Its paramagnetic nature and square pyramidal structure contribute to its utility in various chemical and biomedical applications.[3] In the realm of organic synthesis, it serves as a catalyst, particularly in the epoxidation of allylic alcohols.[1][4] Furthermore, vanadyl acetylacetonate has garnered significant interest in biomedical research due to its insulin-mimetic properties, showing potential in the management of diabetes.[3][5] This guide provides an in-depth overview of its physical and chemical properties, experimental protocols for its synthesis and application, and a visualization of its role in relevant signaling pathways.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research use.

General and Physical Properties

| Property | Value | References |

| Chemical Formula | C₁₀H₁₄O₅V | [1][6] |

| Molar Mass | 265.16 g/mol | [2][7] |

| Appearance | Blue-green crystalline powder | [1][8] |

| Density | ~1.5 g/cm³ | [2] |

| Melting Point | 235–259 °C (decomposes) | [2][8][9][10] |

| Boiling Point | 174 °C at 0.2 Torr | [1] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, chloroform, benzene, acetone, ether); Negligible in water. | [1][2][3][11] |

| Stability | Stable, but sensitive to air and may discolor upon exposure. Incompatible with strong oxidizing agents. | [6][12][13] |

Crystallographic and Structural Data

| Property | Value | References |

| Crystal System | Triclinic | [14][15] |

| Space Group | P1̅ | [14][15] |

| Molecular Geometry | Square pyramidal | [2][3] |

| V=O Bond Length | 1.56 Å | [14] |

| V-O (equatorial) Bond Lengths | 1.96 - 1.98 Å | [14] |

Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks/Bands | References |

| Infrared (IR) Spectroscopy | V=O stretching: ~995 cm⁻¹C=O stretching (acetylacetonate): ~1518 cm⁻¹C-C-C stretching: ~1287, 1526 cm⁻¹ | [16][17] |

| UV-Vis Spectroscopy (in Chloroform) | Exhibits distinct absorption maxima corresponding to d-d electronic transitions in the visible region and more intense charge-transfer bands in the UV region. A characteristic absorption is observed around 320 nm. | [3][18][19] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application as a catalyst in epoxidation are provided below.

Synthesis of this compound

This protocol describes a common laboratory synthesis starting from a vanadium(IV) salt.

Materials:

-

Vanadyl sulfate (B86663) (VOSO₄)

-

Acetylacetone (Hacac)

-

Sodium carbonate (Na₂CO₃)

-

Distilled water

-

Ethanol

-

Chloroform (for recrystallization)

Procedure:

-

Preparation of Vanadyl Sulfate Solution: Dissolve vanadyl sulfate in a minimal amount of distilled water to create a concentrated solution.

-

Reaction with Acetylacetone: To the vanadyl sulfate solution, add acetylacetone. The mixture will likely darken.[20]

-

Neutralization and Precipitation: While stirring, slowly add a solution of sodium carbonate in distilled water to the reaction mixture. This will neutralize the sulfuric acid formed during the reaction and precipitate the this compound.[1][20]

-

Isolation of the Product: Collect the resulting blue-green solid by vacuum filtration and wash it with distilled water.

-

Drying and Purification: Dry the crude product in a desiccator. For further purification, the product can be recrystallized from a suitable organic solvent such as chloroform.[20]

Catalytic Epoxidation of Geraniol (B1671447)

This protocol outlines the use of this compound as a catalyst for the selective epoxidation of an allylic alcohol.

Materials:

-

Geraniol

-

This compound (catalyst)

-

tert-Butyl hydroperoxide (TBHP) (oxidant)

-

A suitable non-polar solvent (e.g., toluene (B28343) or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve geraniol and a catalytic amount of this compound in the chosen solvent.

-

Addition of Oxidant: While stirring the solution, slowly add tert-butyl hydroperoxide. The reaction is typically carried out at or below room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench any remaining peroxide by adding a reducing agent (e.g., sodium sulfite (B76179) solution).

-

Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure, and the product can be purified by column chromatography.

Visualizations

The following diagrams illustrate the insulin-mimetic signaling pathway influenced by this compound and a general workflow for its use in catalytic epoxidation.

Caption: Insulin-mimetic signaling pathway of this compound.

Caption: Workflow for catalytic epoxidation using this compound.

Biomedical Significance

This compound has demonstrated insulin-mimetic properties, making it a compound of interest for diabetes research.[21][22] It can stimulate the phosphorylation of protein kinase B (Akt) and glycogen synthase kinase 3 (GSK-3).[1] A key mechanism of its action is the inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme that dephosphorylates and thereby deactivates the insulin receptor.[3] By inhibiting PTP1B, this compound leads to increased phosphorylation of the insulin receptor and its downstream substrates, such as IRS-1. This prolonged activation of the insulin signaling pathway enhances glucose uptake and metabolism, contributing to its anti-diabetic effects.[3][21]

Applications in Organic Synthesis

In the field of organic chemistry, this compound is primarily utilized as a catalyst for the epoxidation of allylic alcohols using hydroperoxides like tert-butyl hydroperoxide (TBHP).[1][4] The VO(acac)₂-TBHP system exhibits high selectivity, preferentially epoxidizing the double bond at the allylic position.[1] This is attributed to the coordination of the substrate's alcohol group and the hydroperoxide to a vanadium(V) species formed in situ, which directs the epoxidation to the nearby double bond.[1] This catalytic system is a valuable tool for the stereoselective synthesis of complex organic molecules.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound [benchchem.com]

- 4. Vanadyl(IV) acetylacetonate | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Pharmacodynamics and pharmacokinetics of the insulin-mimetic agent this compound in non-diabetic and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3153-26-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | C10H14O5V | CID 2724114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, ≥99% | CAS 3153-26-2 | Lancrix Chemicals [lancrix.com]

- 9. This compound | VO(acac)2 | C10H14O5V - Ereztech [ereztech.com]

- 10. far-chemical.com [far-chemical.com]

- 11. haihangchem.com [haihangchem.com]

- 12. This compound | CAS#:3153-26-2 | Chemsrc [chemsrc.com]

- 13. lookchem.com [lookchem.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Efficient Synthesis and HPLC-Based Characterization for Developing Vanadium-48-Labeled this compound as a Novel Cancer Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. theses.gla.ac.uk [theses.gla.ac.uk]

- 20. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 21. Insulino-mimetic and anti-diabetic effects of vanadium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New diketone based vanadium complexes as insulin mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Vanadyl Acetylacetonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of vanadyl acetylacetonate (B107027) [VO(acac)₂], a compound of significant interest in catalysis and drug development. This document offers quantitative solubility data, detailed experimental methodologies for solubility determination, and visualizations of relevant biological signaling pathways.

Introduction to Vanadyl Acetylacetonate

This compound is a blue-green crystalline powder with the chemical formula VO(C₅H₇O₂)₂.[1][2] It is a coordination complex consisting of a central vanadyl group (VO²⁺) bonded to two acetylacetonate ligands.[1] This charge-neutral complex is known for its stability and is practically insoluble in water but dissolves in various polar organic solvents.[1][3][4] Its applications are diverse, ranging from a catalyst in organic synthesis, particularly for the epoxidation of allylic alcohols, to a precursor for vanadium dioxide thin films.[1][5][6] In the biomedical field, it has garnered attention for its insulin-mimetic and anti-diabetic properties.[1][3]

Solubility of this compound in Organic Solvents

This compound exhibits moderate to good solubility in a range of polar organic solvents. The solubility is a critical parameter for its application in homogeneous catalysis and as a precursor in materials science. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Formula | Molar Mass ( g/mol ) | Solubility | Temperature (°C) |

| Acetone | C₃H₆O | 58.08 | Moderately soluble[6][7][8][9] | Not specified |

| Acetonitrile (B52724) | C₂H₃N | 41.05 | 0.06 M[10] | Not specified |

| Benzene | C₆H₆ | 78.11 | Soluble[6][8][9], 0.9 g/100 mL[2] | Not specified |

| Chloroform | CHCl₃ | 119.38 | Moderately soluble[6][7][8][9] | Not specified |

| Dichloromethane | CH₂Cl₂ | 84.93 | Soluble[1] | Not specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble[11][12] | Not specified |

| Dioxane | C₄H₈O₂ | 88.11 | Soluble[2] | Not specified |

| Ether (Diethyl ether) | C₄H₁₀O | 74.12 | Moderately soluble[6][7][8][9] | Not specified |

| Ethanol | C₂H₅OH | 46.07 | Soluble[6][8][9] | Not specified |

| Methanol | CH₃OH | 32.04 | Soluble[13], 6.4 g/100 mL[2] | Not specified |

| Pyridine | C₅H₅N | 79.10 | Soluble[2] | Not specified |

| Toluene | C₇H₈ | 92.14 | Soluble[12] | Not specified |

Note: "Moderately soluble" and "Soluble" are qualitative descriptions from the cited sources and are included for solvents where quantitative data is not available.

A study has shown that the solubility of this compound in acetonitrile can be significantly increased from 0.06 M to 1.1 M with the addition of 1-butyl-3-methylimidazolium acetate, an ionic liquid.[10]

Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials and Equipment:

-

This compound, analytical grade

-

Organic solvent of interest, HPLC grade

-

Analytical balance

-

Constant temperature bath (e.g., water bath or oil bath)

-

Stirring plate and magnetic stir bars

-

Vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or other suitable analytical instrument (e.g., ICP-MS for vanadium analysis)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stir bar for a sufficient amount of time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle at the bottom of the vial for a few hours, while maintaining the constant temperature.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the collected supernatant through a syringe filter into a volumetric flask to remove any suspended solid particles.

-

-

Concentration Determination:

-

Dilute the filtered, saturated solution to a known volume with the same organic solvent.

-

Determine the concentration of this compound in the diluted solution using a suitable analytical technique. For a colored compound like this compound, UV-Vis spectrophotometry is a common method. This involves creating a calibration curve with standard solutions of known concentrations.

-

Alternatively, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) can be used to determine the concentration of vanadium, from which the concentration of this compound can be calculated.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (M).

-

The following diagram illustrates the general workflow for this experimental protocol.

Relevance in Drug Development and Associated Signaling Pathways

This compound has shown potential as a therapeutic agent, particularly in the context of diabetes and cancer. Its biological effects are attributed to its interaction with key cellular signaling pathways.

4.1 Insulin-Mimetic Properties

This compound exhibits insulin-mimetic properties by inhibiting protein tyrosine phosphatases (PTPases), such as PTP1B.[1][3] PTP1B dephosphorylates and deactivates the insulin (B600854) receptor. By inhibiting PTP1B, this compound leads to increased phosphorylation of the insulin receptor and its substrate (IRS-1), which in turn activates downstream signaling molecules like Protein Kinase B (Akt/PKB) and Glycogen Synthase Kinase-3 (GSK-3).[3] This cascade ultimately enhances glucose uptake and metabolism.[3]

The signaling pathway is depicted below:

4.2 Anti-Cancer Activity

Studies have also indicated the potential of vanadyl complexes, including derivatives of this compound, as anti-cancer agents.[11][14][15] These compounds can exert their anti-proliferative effects through various mechanisms, including the modulation of mitogen-activated protein kinases (MAPKs) and inducing a cell cycle block.[11][15] For instance, some vanadyl complexes have been shown to cause a block in the G2/M phase of the cell cycle, which can be associated with an increase in the phosphorylation of cdc2, a key regulator of the G2/M transition.[15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Vanadyl(IV) acetylacetonate, 99% | Fisher Scientific [fishersci.ca]

- 3. This compound [benchchem.com]

- 4. This compound | CAS#:3153-26-2 | Chemsrc [chemsrc.com]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound CAS#: 3153-26-2 [m.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound | 3153-26-2 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. iiste.org [iiste.org]

- 13. This compound, ≥99% | CAS 3153-26-2 | Lancrix Chemicals [lancrix.com]

- 14. Effects of Vanadyl Complexes with Acetylacetonate Derivatives on Non-Tumor and Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of Vanadyl Complexes with Acetylacetonate Derivatives on Non-Tumor and Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Vanadyl Acetylacetonate: A Technical Guide to Molar Mass and Density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molar mass and density of vanadyl acetylacetonate (B107027) [VO(acac)₂], a compound of significant interest in catalysis and drug development. This document outlines the key physical properties, details the experimental methodologies for their determination, and illustrates the relationships between its molecular structure and macroscopic properties.

Core Properties of Vanadyl Acetylacetonate

This compound is a blue-green crystalline solid with the chemical formula C₁₀H₁₄O₅V.[1][2][3] It is a coordination complex consisting of a central vanadyl group (VO²⁺) bound to two acetylacetonate (acac⁻) ligands.[1] This non-aqueous soluble organometallic compound has garnered attention for its catalytic activity in organic synthesis and its potential therapeutic applications, including insulin-mimetic properties.

Quantitative Data Summary

The molar mass and density of this compound are fundamental parameters for its application in research and development. The following table summarizes the reported values for these properties.

| Property | Value | Source |

| Molar Mass | 265.16 g/mol | [2][3][4][5][6] |

| 265.157 g/mol | [1] | |

| 265.159 g/mol | [7] | |

| Density | 1.50 g/cm³ | [1] |

| 1.4 g/cm³ | [8] | |

| 1 g/cm³ | [5] |

Note: The variation in reported density values may be attributed to different experimental methods or crystalline forms of the compound.

Experimental Protocols

Accurate determination of molar mass and density is crucial for the characterization and application of this compound. The following sections detail the standard experimental protocols for these measurements.

Determination of Molar Mass

1. Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound with high accuracy.[9][10] For organometallic compounds like this compound, soft ionization techniques are preferred to prevent fragmentation of the complex.[11]

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable polar organic solvent, such as methanol (B129727) or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source is used.

-

Procedure:

-

The sample solution is introduced into the ESI source at a constant flow rate.

-

A high voltage is applied to the capillary tip, causing the nebulization of the solution into a fine spray of charged droplets.

-

A drying gas (typically nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions of the this compound complex.

-

The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

-

Data Analysis: The peak in the mass spectrum corresponding to the intact molecular ion ([VO(acac)₂]⁺) is identified. The m/z value of this peak directly provides the molar mass of the compound.

2. Cryoscopy (Freezing Point Depression)

Cryoscopy is a colligative property-based method used to determine the molar mass of a solute by measuring the depression in the freezing point of a solvent.[6][8][12]

Methodology:

-

Materials: A suitable solvent in which this compound is soluble (e.g., benzene (B151609) or cyclohexane), a precision thermometer (like a Beckmann thermometer), a cooling bath, and a stirring apparatus are required.[12]

-

Procedure:

-

The freezing point of a known mass of the pure solvent is accurately determined by recording its cooling curve.

-

A precisely weighed amount of this compound is dissolved in the solvent.

-

The freezing point of the resulting solution is determined in the same manner.

-

The freezing point depression (ΔTf) is calculated as the difference between the freezing points of the pure solvent and the solution.

-

-

Calculation: The molar mass (M) of this compound is calculated using the following formula:

M = (Kf * w) / (ΔTf * W)

where:

-

Kf is the cryoscopic constant of the solvent (in K· kg/mol ).

-

w is the mass of the solute (this compound) in kg.

-

ΔTf is the freezing point depression in K.

-

W is the mass of the solvent in kg.

-

Determination of Density

Gas Pycnometry

Gas pycnometry is a non-destructive technique that provides a highly accurate measurement of the true density of a solid powder by determining its volume via gas displacement.[1][2][3][4][5] Helium is typically used as the displacement gas due to its small atomic size, which allows it to penetrate small pores.[2]

Methodology:

-

Instrumentation: A gas pycnometer, which consists of a sample chamber and a reference chamber of known volumes, is used.

-

Procedure:

-

A precisely weighed sample of this compound powder is placed in the sample chamber.

-

The sample chamber is sealed and purged with helium gas to remove any adsorbed air or moisture.

-

The sample chamber is pressurized with helium to a specific pressure.

-

A valve connecting the sample chamber to the reference chamber is opened, allowing the gas to expand into the reference chamber.

-

The pressure drop resulting from this expansion is measured.

-

-

Calculation: Using Boyle's Law, the volume of the solid sample is calculated from the known volumes of the chambers and the measured pressure change. The density (ρ) is then calculated using the formula:

ρ = m / V

where:

-

m is the mass of the sample.

-

V is the volume of the sample determined by the pycnometer.

-

Logical Relationships and Visualization

The molar mass and density of this compound are intrinsically linked to its molecular structure. The molar mass is a direct summation of the atomic masses of its constituent atoms, while the density is determined by how these molecules pack in the solid state, which is influenced by their size, shape, and intermolecular forces.

Caption: Relationship between molecular properties and macroscopic density.

This diagram illustrates that the molecular formula and the atomic masses of the constituent elements determine the molar mass. The molar mass, along with the molecular volume and the efficiency of crystal packing, dictates the density of the solid material. Understanding these relationships is fundamental for predicting and controlling the physical properties of this compound for various applications.

References

- 1. measurlabs.com [measurlabs.com]

- 2. merlin-pc.com [merlin-pc.com]

- 3. Gas Pycnometer - Henry Royce Institute [royce.ac.uk]

- 4. analis.com [analis.com]

- 5. making.com [making.com]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. av.tib.eu [av.tib.eu]

- 9. books.rsc.org [books.rsc.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. web.uvic.ca [web.uvic.ca]

- 12. scranton.edu [scranton.edu]

Unveiling the Paramagnetic Heart of Vanadyl Acetylacetonate: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Guide on the Paramagnetic Properties of Vanadyl Acetylacetonate (B107027) for Researchers, Scientists, and Drug Development Professionals.

This in-depth guide explores the paramagnetic nature of vanadyl acetylacetonate, a compound of significant interest in catalysis and medicinal chemistry. This document provides a consolidated resource on its magnetic properties, detailed experimental protocols for its characterization, and insights into its mechanism of action in biological systems, particularly in the context of drug development.

Core Paramagnetic Properties: An Overview

This compound, [VO(acac)₂], is a d¹ transition metal complex, rendering it paramagnetic due to the presence of a single unpaired electron.[1][2] This intrinsic property is the foundation for its characterization by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements. The electronic structure of the vanadyl ion (VO²⁺) in a square pyramidal geometry dictates the magnetic and spectroscopic features of the complex.[3][4]

Quantitative Magnetic Data

The paramagnetic character of this compound is quantified by its g-factor, hyperfine coupling constant (A), and magnetic susceptibility (χ). These parameters are sensitive to the coordination environment and the solvent, providing valuable structural information.

| Parameter | Solvent/Condition | Value | Reference |

| Isotropic g-factor (g_iso) | Dichloromethane | 1.969 | [5] |

| Benzene | 1.9695 | [5] | |

| Anisotropic g-factors (g∥, g⊥) | Frozen 1:1 Dichloromethane/Ethanol | g∥ = 1.959, g⊥ = 1.969 | [5] |

| Frozen Aqueous Solution (77 K) | g_x = 1.984, g_y = 1.984, g_z = 1.944 | [6] | |

| Isotropic Hyperfine Coupling Constant (A_iso) | Dichloromethane | 108.7 x 10⁻⁴ T | [5] |

| Aqueous Solution | -278 MHz | [6] | |

| Anisotropic Hyperfine Coupling Constants (A∥, A⊥) | Frozen 1:1 Dichloromethane/Ethanol | A∥ = 165.0 x 10⁻⁴ T, A⊥ = 52.5 x 10⁻⁴ T | [5] |

| Zero-field | A∥ = 547 MHz, A⊥ = 208.5 MHz | [7] | |

| Frozen Aqueous Solution (77 K) | A_x = -157 MHz, A_y = -163 MHz, A_z = -504 MHz | [6] | |

| Effective Magnetic Moment (μ_eff) | 292 K | Close to spin-only value of 1.73 B.M. | [8] |

Experimental Protocols

Accurate characterization of the paramagnetic properties of this compound relies on precise experimental execution. Below are detailed protocols for its synthesis and key magnetic characterization techniques.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of vanadyl sulfate (B86663) with acetylacetone (B45752).[9]

Materials:

-

Vanadyl sulfate (VOSO₄)

-

Acetylacetone (Hacac)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Acetone

Procedure:

-

Dissolve 1 g of vanadyl sulfate in 10 mL of deionized water in a 50 mL beaker with a magnetic stir bar.

-

Add 1.5 mL of acetylacetone and stir the mixture for 15 minutes.

-

Slowly add small portions of solid sodium bicarbonate with vigorous stirring until the evolution of CO₂ ceases.

-

Continue stirring the reaction mixture for an additional 15 minutes.

-

Collect the resulting solid product by vacuum filtration.

-

Wash the solid with two 5 mL portions of cold deionized water followed by two 5 mL portions of cold acetone.

-

Allow the blue-green product to air dry.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most powerful technique for studying the paramagnetic center of this compound.

Sample Preparation:

-

Dissolve a small amount (e.g., 1-3 mM) of this compound in a suitable solvent (e.g., toluene, dichloromethane, or a mixture for frozen studies).[9][10]

-

The solution should be faintly colored; highly concentrated solutions can lead to signal broadening and prevent spectrum collection.[9]

-

Transfer the solution into a quartz EPR tube to a height of approximately 2-3 inches.[9]

Data Acquisition (Typical Parameters):

-

Spectrometer: X-band EPR spectrometer

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 1 mW[6]

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 0.2 mT[6]

-

Temperature: Room temperature for isotropic spectra or 77 K (liquid nitrogen) for anisotropic (frozen solution) spectra.[6]

Magnetic Susceptibility Measurement (Gouy Method)

The Gouy method is a classical technique to determine the bulk magnetic susceptibility of a paramagnetic solid.[3][11]

Apparatus:

-

Gouy balance (an analytical balance with one pan suspended between the poles of an electromagnet)

-

Gouy tube (a long, cylindrical tube)

-

Electromagnet with a power supply

-

Gaussmeter

Procedure:

-

Calibration:

-

Measure the magnetic field strength between the poles of the electromagnet at various currents using a Gaussmeter.

-

Calibrate the instrument using a standard substance with a known magnetic susceptibility (e.g., HgCo(SCN)₄).[12]

-

-

Sample Measurement:

-

Weigh the empty Gouy tube (W_empty).

-

Fill the Gouy tube with the this compound powder to a specific height and weigh it (W_sample).

-

Suspend the tube from the balance so that the bottom of the sample is in the center of the magnetic field and the top is outside the field.

-

Measure the weight of the sample without the magnetic field (W_off).

-

Apply the magnetic field and measure the apparent weight of the sample (W_on). The difference in weight (ΔW = W_on - W_off) is proportional to the magnetic susceptibility.

-

-

Calculation: The mass susceptibility (χ_g) can be calculated using the change in weight and the calibration constant. The molar susceptibility (χ_m) is then obtained by multiplying by the molar mass.

Visualizing Experimental and Logical Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. researchgate.net [researchgate.net]

- 6. Magnetic and relaxation properties of vanadium( iv ) complexes: an integrated 1 H relaxometric, EPR and computational study - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI02635J [pubs.rsc.org]

- 7. In situ electron paramagnetic resonance spectroscopy using single nanodiamond sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.utexas.edu [chemistry.utexas.edu]

- 10. researchgate.net [researchgate.net]

- 11. holmarc.com [holmarc.com]

- 12. dalalinstitute.com [dalalinstitute.com]

Vanadyl acetylacetonate CAS number 3153-26-2 properties

An In-Depth Technical Guide to Vanadyl Acetylacetonate (B107027) (CAS: 3153-26-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl acetylacetonate, with the chemical formula VO(acac)₂, is a blue-green, solid coordination complex widely utilized in both organic synthesis and biomedical research.[1][2] It consists of a central vanadyl group (VO²⁺) coordinated to two acetylacetonate (acac⁻) ligands.[1][2] This charge-neutral complex is notable for its stability, solubility in polar organic solvents, and its paramagnetic nature.[1][3] In organic chemistry, it is a well-established catalyst, particularly for the regioselective epoxidation of allylic alcohols.[2][4] In the biomedical field, it has garnered significant attention for its insulin-mimetic properties, primarily through the inhibition of protein tyrosine phosphatase 1B (PTP1B), making it a compound of interest in the development of anti-diabetic therapeutics.[5] This document provides a comprehensive overview of its properties, synthesis, experimental applications, and safety protocols.

Physicochemical and Structural Properties

This compound is a crystalline powder with a distinct blue-green color.[2][6] Its structure is characterized by a square pyramidal geometry with a short, strong V=O bond at the apex.[1][6] The complex is air-sensitive and may discolor upon exposure.[2][7]

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 3153-26-2 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₅V | [1][2] |

| Molecular Weight | 265.16 g/mol | [1][6] |

| Appearance | Blue-green crystalline powder | [1][6] |

| Density | ~1.50 g/cm³ | [1][6] |

| Melting Point | 235–258 °C (decomposes) | [1][2][6] |

| Boiling Point | 174 °C at 0.2 Torr | [1] |

| Vapor Pressure | 0 Pa at 20 °C | [2][7] |

| LogP | 0.4 at 20 °C | [2][7] |

Table 2: Solubility and Stability

| Property | Description | Source(s) |

| Water Solubility | Practically insoluble / Negligible | [1][2][6] |

| Organic Solubility | Soluble in methanol, ethanol, benzene, chloroform, dichloromethane, acetone, and ether. | [1][2][6] |

| Stability | Stable under recommended storage conditions. Air and moisture sensitive. | [2][8] |

| Incompatibilities | Strong oxidizing agents. | [2][7] |

Table 3: Crystal Structure Data

| Parameter | Value | Source(s) |

| Crystal System | Triclinic | [4] |

| Space Group | P1 | [4] |

| V=O Bond Distance | 1.56 Å | [4] |

| V-O (acac) Distance | 1.96 - 1.98 Å | [4] |

| C-O Bond Distance | 1.28 Å (average) | [4] |

| C-C (ring) Distance | 1.40 Å (average) | [4] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. The most common laboratory preparation involves the reaction of a vanadium(IV) salt, like vanadyl sulfate, with acetylacetone.[2] An alternative method involves a redox reaction starting from vanadium pentoxide (V₂O₅).[2]

References

- 1. books.rsc.org [books.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Efficient Synthesis and HPLC-Based Characterization for Developing Vanadium-48-Labeled this compound as a Novel Cancer Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. thestudentroom.co.uk [thestudentroom.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

Synthesis of Vanadyl acetylacetonate from vanadyl sulfate

An In-depth Whitepaper for Researchers and Drug Development Professionals

Vanadyl acetylacetonate (B107027), VO(acac)₂, is a coordination complex with significant applications in catalysis and biomedical research.[1][2] Its role as a catalyst in organic reactions, such as oxidations and polymerizations, and its insulin-mimetic properties have drawn considerable interest from the scientific community.[1][3] This technical guide provides a comprehensive overview of the synthesis of vanadyl acetylacetonate from vanadyl sulfate (B86663), detailing experimental protocols and presenting quantitative data in a clear, structured format.

Chemical Properties and Structure

This compound is a blue-green crystalline solid.[1] The complex consists of a central vanadyl group (VO²⁺) coordinated to two acetylacetonate (acac⁻) ligands, forming a square-pyramidal geometry.[1] It is soluble in polar organic solvents like benzene, chloroform, and acetone (B3395972) but is not soluble in water.[1][3]

Synthesis from Vanadyl Sulfate

The synthesis of this compound from vanadyl sulfate is a common laboratory procedure. The overall chemical reaction is as follows:

VOSO₄ + 2 H(acac) → VO(acac)₂ + H₂SO₄[3]

This reaction involves the chelation of the vanadyl cation by two acetylacetonate ligands.

Experimental Protocols

Two primary methods for the synthesis are prevalent, one starting from vanadium(V) oxide which is first converted to vanadyl sulfate, and a more direct method starting with vanadyl sulfate.

Method 1: Synthesis starting from Vanadium(V) Oxide

This two-step procedure first involves the reduction of vanadium(V) oxide to vanadyl sulfate, which is then used in situ for the synthesis of this compound.[4]

-

Step 1: Preparation of Vanadyl Sulfate Solution

-

Suspend 0.38 g of vanadium(V) oxide in a mixture of 1 ml of distilled water, 2 ml of absolute ethanol (B145695), and 0.7 ml of 96% sulfuric acid.[4]

-

Heat the mixture under reflux for 30 minutes. The solid will dissolve, resulting in a dark blue solution of vanadyl sulfate.[4] This solution can be used directly in the next step.[4]

-

-

Step 2: Synthesis of this compound

-

To the vanadyl sulfate solution from Step 1, add 1 ml of acetylacetone. The mixture will darken quickly.[4]

-

While stirring, slowly add a solution of 1.6 g of sodium carbonate dissolved in 10 ml of distilled water.[4]

-

A teal-colored solid will gradually precipitate.[4]

-

Collect the precipitate by vacuum filtration and dry it in a vacuum desiccator.[4]

-

For further purification, the product can be recrystallized from anhydrous chloroform.[4]

-

Method 2: Direct Synthesis from Vanadyl Sulfate

This method starts directly with a vanadyl salt.

-

Dissolve 10.8 g (54 mmol) of VOSO₄·2H₂O in 80 mL of 0.05 M H₂SO₄ under a nitrogen stream.[5]

-

Add 13.0 mL (126 mmol) of freshly distilled acetylacetone.[5]

-

Add a minimal amount of ethanol (approximately 4 mL) to homogenize the mixture.[5]

-

Neutralize the solution by the dropwise addition of a sodium carbonate solution, while monitoring the pH. Precipitation of the product is observed.[5]

-

Filter the resulting blue-green precipitate, wash with ice-cold distilled water, and dry.[6]

Quantitative Data Summary

| Parameter | Method 1 (from V₂O₅) | Method 2 (from VOSO₄) |

| Starting Vanadium Reagent | 0.38 g Vanadium(V) Oxide | 10.8 g Vanadyl Sulfate Dihydrate |

| Acetylacetone | 1 ml | 13.0 ml |

| Base | 1.6 g Sodium Carbonate in 10 ml water | Sodium Carbonate solution (concentration not specified) |

| Solvents | Water, Ethanol, Chloroform (for recrystallization) | Water, Ethanol |

| Reported Yield | Not explicitly stated, but the initial step is noted to have quantitative yields.[4] | A related procedure starting from V₂O₅ reports a yield of 71%.[7] Another reports a 75.6% yield.[8] |

Diagrams

Reaction Pathway

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Workflow

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound: A Versatile Coordination Compound in Chemistry_Chemicalbook [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. submission.quimicanova.sbq.org.br [submission.quimicanova.sbq.org.br]

- 6. m.youtube.com [m.youtube.com]

- 7. Page loading... [guidechem.com]

- 8. Lab Report on Preparation and IR Spectral Analysis of Oxovanadium Acetylacetonate and its Pyridine Adduct [art-xy.com]

Crystal Structure of Bis(acetylacetonato)oxidovanadium(IV): A Technical Guide for Researchers

An in-depth analysis of the crystallographic structure, synthesis, and biological significance of bis(acetylacetonato)oxidovanadium(IV) [VO(acac)₂], a compound of interest in drug development due to its insulin-mimetic properties.

Introduction

Bis(acetylacetonato)oxidovanadium(IV), commonly known as VO(acac)₂, is a coordination complex that has garnered significant attention in the scientific community, particularly for its potential therapeutic applications. As an insulin-mimetic agent, it has been shown to modulate key components of the insulin (B600854) signaling pathway, making it a valuable subject of study for researchers in drug development and metabolic diseases. This technical guide provides a comprehensive overview of the crystal structure of VO(acac)₂, detailed experimental protocols for its synthesis and characterization, and an exploration of its interaction with biological signaling pathways.

Molecular and Crystal Structure

VO(acac)₂ is a blue-green crystalline solid with a square pyramidal geometry. The central vanadium atom is in the +4 oxidation state and is coordinated to two bidentate acetylacetonate (B107027) (acac) ligands and one oxo group. The oxo group occupies the apical position, with the four oxygen atoms of the two acetylacetonate ligands forming the square base.

The crystal structure of VO(acac)₂ has been determined by single-crystal X-ray diffraction to be triclinic, belonging to the P-1 space group. Detailed crystallographic data are summarized in the tables below.

Crystallographic Data

| Parameter | Value |

| Crystal |

Spectroscopic Characterization of Vanadyl Acetylacetonate: A Technical Guide

Abstract

Vanadyl acetylacetonate (B107027), [VO(acac)₂], is a widely utilized coordination complex with significant applications in catalysis, materials science, and as an insulin-mimetic agent.[1][2][3] A thorough understanding of its electronic and molecular structure is paramount for its application and development. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize VO(acac)₂, including Infrared (IR), Ultraviolet-Visible (UV-Vis), Electron Paramagnetic Resonance (EPR), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document summarizes key quantitative data, details experimental protocols, and presents visual workflows to facilitate a comprehensive understanding of its characterization.

Introduction

Bis(acetylacetonato)oxidovanadium(IV), commonly known as vanadyl acetylacetonate or VO(acac)₂, is a neutral complex featuring a central vanadyl ion (VO²⁺) coordinated to two acetylacetonate (acac) ligands.[4][5] The vanadium center is in the +4 oxidation state, possessing a d¹ electron configuration, which renders the complex paramagnetic.[6][7] This paramagnetic nature is a defining feature that heavily influences its spectroscopic properties and is crucial for techniques like EPR. The complex typically adopts a square pyramidal geometry, with the two bidentate acac ligands forming the square base and the vanadyl oxygen occupying the apical position.[7] This guide will systematically explore the spectroscopic signatures that arise from this distinct structure.

Synthesis of this compound

A common and reliable method for the synthesis of VO(acac)₂ involves the reduction of a vanadium(V) source, such as vanadium pentoxide (V₂O₅), in the presence of acetylacetone (B45752).

Experimental Protocol

A typical synthesis procedure is as follows:[4][8]

-

In a round-bottomed flask, cautiously add 5 mL of concentrated sulfuric acid (H₂SO₄) to 10 mL of deionized water.

-

To this acidic solution, add 15-18 mL of ethanol, which will serve as the reducing agent.[4][8][9]

-

Introduce 2.0 g of finely ground vanadium pentoxide (V₂O₅) to the mixture. The initial color of the suspension is typically orange.[4][5][9]

-

Heat the mixture under reflux for approximately one hour, with frequent stirring or swirling. During this time, the V(V) is reduced to V(IV), evidenced by a color change from orange to a dark green or blue-green solution.[4][5]

-

After reflux, cool the mixture and filter it using a Buchner funnel to remove any unreacted V₂O₅.

-

Transfer the filtrate to a larger beaker and add 6.0 mL of acetylacetone (acacH) while stirring.

-

Neutralize the solution by slowly adding a solution of sodium carbonate (approximately 10 g in 60 mL of water) until the pH is neutral, which can be checked with pH paper.[8] This deprotonates the acetylacetone, allowing it to coordinate to the vanadyl ion.

-

A blue-green precipitate of VO(acac)₂ will form. Cool the mixture in an ice bath to maximize crystallization.[4]

-

Collect the solid product by vacuum filtration, wash it with cold deionized water, followed by a small amount of ethanol.[4][8]

-

Dry the product thoroughly on the Buchner funnel or in a desiccator. The final product is a stable, blue-green crystalline solid.[4]

Spectroscopic Characterization Techniques

The multifaceted nature of VO(acac)₂ necessitates a combination of spectroscopic techniques for a full characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups and coordination modes within the VO(acac)₂ complex. The most prominent and diagnostic feature in the IR spectrum is the strong absorption band corresponding to the V=O stretching vibration.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| V=O Stretch | ~995 - 998 | A strong, sharp band characteristic of the vanadyl double bond.[4][9][10] Its position is sensitive to the coordination environment. |

| C=O Stretch | ~1570 - 1580 | Associated with the carbonyl groups of the acetylacetonate ligand. |

| C=C Stretch | ~1520 - 1530 | Corresponds to the C=C bond within the chelate ring of the acac ligand. |

| C-H Bending | ~1400 - 1450 | Methyl group deformations. |

| C-CH₃ Stretch | ~1190 | Stretching vibration of the bond between the ring carbon and the methyl group. |

| V-O Stretch | ~450 - 480 | Stretching vibrations of the bonds between vanadium and the oxygen atoms of the acac ligands. |

Note: The exact peak positions can vary slightly depending on the sample state (solid vs. solution) and the spectrophotometer used.

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet by finely grinding a small amount (1-2 mg) of the synthesized VO(acac)₂ with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disc using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil.[4]

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the key vibrational bands, paying special attention to the V=O stretching frequency around 997 cm⁻¹.[4][9] The position of this band can shift to a lower frequency (e.g., to ~966 cm⁻¹) upon coordination of an additional ligand (like pyridine) to the vacant axial site, which weakens the V=O bond.[4][9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the VO(acac)₂ complex. The spectrum is typically characterized by d-d transitions and charge-transfer bands.

| Solvent | Band I (λ_max, nm) | Band II (λ_max, nm) | Band III (λ_max, nm) | Assignment |

| Benzene | ~770 | ~595 | ~500 (shoulder) | d-d transitions (²E ← ²B₂, ²B₁ ← ²B₂, ²A₁ ← ²B₂) |

| Pyridine | ~715 | ~550 | - | d-d transitions (shifted due to solvent coordination) |

| Chloroform | ~770 | ~590 | ~490 (shoulder) | d-d transitions |

| Methanol | ~780 | ~605 | ~510 (shoulder) | d-d transitions |

Data compiled from various sources.[11][12]

-

Sample Preparation: Prepare a dilute solution of VO(acac)₂ (e.g., 0.01 M) in a suitable spectroscopic grade solvent (e.g., chloroform, methanol, or benzene).[11]

-

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 300 to 900 nm. Use the pure solvent as a reference.

-

Analysis: Identify the absorption maxima (λ_max) corresponding to the d-d electronic transitions. Note any shifts in these maxima when different solvents are used, as this can indicate solvent interaction with the complex.[11]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance or ESR) is a highly sensitive technique for studying paramagnetic species like VO(acac)₂. The d¹ configuration of the V(IV) center gives rise to a characteristic EPR spectrum, which provides detailed information about the electronic environment of the vanadium nucleus.

The spectrum is characterized by the g-factor and the hyperfine coupling constant (A) due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). This interaction splits the signal into eight distinct lines.

| Parameter | Isotropic (Solution) | Anisotropic (Frozen Solution) |

| g_iso | ~1.967 - 1.969 | - |

| g_∥ | - | ~1.945 - 1.959 |

| g_⊥ | - | ~1.980 - 1.969 |

| A_iso (x 10⁻⁴ cm⁻¹) | ~107 - 108.7 | - |

| A_∥ (x 10⁻⁴ cm⁻¹) | - | ~180 - 165.0 |

| A_⊥ (x 10⁻⁴ cm⁻¹) | - | ~70 - 52.5 |

Data compiled from various sources.[13]

-

Sample Preparation:

-

For solution (isotropic) spectra: Dissolve a small amount of VO(acac)₂ in a suitable solvent like dichloromethane (B109758) or toluene (B28343) at room temperature.

-

For frozen solution (anisotropic) spectra: Use the same solution but freeze it at liquid nitrogen temperature (77 K).

-

-

Data Acquisition: Place the sample in a quartz EPR tube and insert it into the cavity of an X-band EPR spectrometer. Record the spectrum at both room temperature and 77 K.

-

Analysis:

-

From the room temperature spectrum, determine the isotropic g-value (g_iso) and the isotropic hyperfine coupling constant (A_iso).

-

From the frozen solution spectrum, determine the anisotropic parameters: g_∥, g_⊥, A_∥, and A_⊥. These parameters provide detailed information about the symmetry and bonding in the complex.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Direct observation of the ⁵¹V nucleus or the protons of the acac ligand by NMR is challenging due to the paramagnetic nature of the V(IV) center. The unpaired electron causes significant line broadening and large chemical shifts, often making the signals difficult to detect or interpret in a standard diamagnetic context.[14] While VO(acac)₂ itself is generally considered "NMR silent" under typical conditions, NMR can be used indirectly, for instance, to show the displacement of the acac ligands upon reaction with other molecules.[14]

Visualized Workflows and Structures

Molecular Structure of VO(acac)₂

The diagram below illustrates the square pyramidal geometry of the this compound complex.

Caption: Molecular structure of VO(acac)₂.

General Experimental Workflow

The following diagram outlines the logical flow from synthesis to multi-faceted spectroscopic characterization of VO(acac)₂.

Caption: Workflow for VO(acac)₂ synthesis and characterization.

Conclusion

The spectroscopic characterization of this compound is a well-established process that relies on the synergy of multiple analytical techniques. IR spectroscopy confirms the integrity of the vanadyl core and the coordination of the acetylacetonate ligands. UV-Vis spectroscopy elucidates the electronic structure and the influence of the chemical environment. Finally, EPR spectroscopy provides unparalleled detail on the paramagnetic nature and the precise electronic environment of the V(IV) center. Together, these methods offer a complete and robust characterization, essential for the quality control and application of VO(acac)₂ in research and development.

References

- 1. Efficient Synthesis and HPLC-Based Characterization for Developing Vanadium-48-Labeled this compound as a Novel Cancer Radiotracer for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Synthesis and HPLC-Based Characterization for Developing Vanadium-48-Labeled this compound as a Novel Cancer Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. Lab Report on Preparation and IR Spectral Analysis of Oxovanadium Acetylacetonate and its Pyridine Adduct [art-xy.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.utexas.edu [chemistry.utexas.edu]

- 8. Solved Experimental Preparation of [VO(acac)2] To | Chegg.com [chegg.com]

- 9. ukessays.com [ukessays.com]

- 10. researchgate.net [researchgate.net]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Vanadyl Acetylacetonate as a Catalyst for Epoxidation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vanadyl acetylacetonate (B107027), VO(acac)₂, as a highly selective catalyst for the epoxidation of alkenes, with a particular focus on allylic alcohols. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the catalytic process to facilitate its application in research and development.

Introduction

Vanadyl acetylacetonate is a widely utilized catalyst precursor in organic synthesis, particularly for the epoxidation of unsaturated compounds.[1] In the presence of an oxidant, typically tert-butyl hydroperoxide (TBHP), VO(acac)₂ forms a vanadium(V) species that acts as the active catalyst.[2] This catalytic system is renowned for its exceptional regioselectivity in the epoxidation of allylic alcohols, a transformation of significant importance in the synthesis of complex molecules and pharmaceutical intermediates.[1][3] The reaction proceeds via a concerted mechanism, often referred to as the Sharpless mechanism, where the hydroxyl group of the allylic alcohol directs the epoxidation to the adjacent double bond.[4][5]

Catalytic Activity and Selectivity

The VO(acac)₂/TBHP system exhibits remarkable chemoselectivity, preferentially epoxidizing the double bond of allylic alcohols over other isolated alkenes within the same molecule.[2] For instance, in the case of geraniol (B1671447), epoxidation occurs exclusively at the allylic position, leaving the other double bond intact.[2] This high selectivity is attributed to the coordination of the allylic alcohol to the vanadium center, which positions the peroxide for a directed oxygen transfer. While vanadium catalysts are generally less reactive than other metal complexes for epoxidation, the presence of an allylic hydroxyl group significantly accelerates the reaction rate.[3]

Data Presentation: Epoxidation of Various Alkenes

The following tables summarize quantitative data for the epoxidation of different alkenes catalyzed by this compound under various reaction conditions.

Table 1: Epoxidation of Cyclic Alkenes

| Substrate | Oxidant | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Epoxide Selectivity (%) | Reference |

| Cyclohexene (B86901) | TBHP | 0.05 | Benzene (B151609) | 40 | 24 | - | - | [6] |

| Cyclooctene | TBHP | 0.032 | Chloroform | 61 | 4 | >95 | 100 | [7] |

Table 2: Epoxidation of Allylic Alcohols

| Substrate | Oxidant | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product(s) | Selectivity (%) | Reference | |---|---|---|---|---|---|---|---|---| | Geraniol | TBHP | - | Toluene | 140 (reflux) | 1 | - | 2,3-Epoxygeraniol | High |[8] | | Cinnamyl alcohol | TBHP | - | Acetonitrile | RT | 48 | 87.7 | 2,3-Epoxy-3-phenyl-1-propanol, Cinnamaldehyde | 22.9 (Epoxide) |[9] | | 2-Hexen-1-ol | TBHP | - | Acetonitrile | RT | - | - | 2,3-Epoxyhexan-1-ol | High |[9] |

Experimental Protocols

Protocol 1: Epoxidation of Geraniol using VO(acac)₂ Immobilized in Polystyrene

This protocol describes the epoxidation of geraniol using VO(acac)₂ microencapsulated in polystyrene, which allows for easier catalyst recovery and softer reaction conditions.[10]

Materials:

-

Immobilized VO(acac)₂ in polystyrene (0.3 g)

-

Geraniol (1 g, 6.48 mmol)

-

tert-Butyl hydroperoxide (TBHP), 5.0–6.0 M in decane (B31447) (2.6 mL, approx. 13-15.6 mmol)

-

Dichloromethane (B109758) (CH₂Cl₂) (20 mL)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Filter funnel and filter paper

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, add the immobilized VO(acac)₂ (0.3 g).

-

Add dichloromethane (20 mL) to the flask.

-

Add geraniol (1 g, 6.48 mmol) to the mixture.

-

Slowly add the TBHP solution (2.6 mL) to the reaction mixture while stirring at room temperature.

-

Allow the reaction to stir at room temperature for 24 hours.

-

After 24 hours, filter the reaction mixture to remove the immobilized catalyst.

-

Wash the filtered solid with dichloromethane.

-

Dry the combined filtrate over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product as an oil.

-

Analyze the product by TLC and ¹H NMR.

Protocol 2: Homogeneous Epoxidation of an Allylic Alcohol

This protocol is a general procedure for the epoxidation of an allylic alcohol in a homogeneous system.

Materials:

-

Allylic alcohol (10.0 mmol)

-

This compound (VO(acac)₂) (0.05 mmol)

-

tert-Butyl hydroperoxide (TBHP) (12.0 mmol)

-

Dry benzene (20 mL)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Water bath or heating mantle

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add the allylic alcohol (10.0 mmol) and dry benzene (20 mL).

-

Add this compound (0.05 mmol) to the solution.

-

Place the flask in a water bath or on a heating mantle and heat to 40 °C with stirring.

-

Slowly add tert-butyl hydroperoxide (12.0 mmol) to the reaction mixture.

-

Stir the reaction mixture at 40 °C for 24 hours.

-

Upon completion, the reaction can be worked up by quenching the excess peroxide, followed by extraction and purification of the epoxide product.

Mandatory Visualizations

Caption: Catalytic cycle of this compound in epoxidation.

Caption: General experimental workflow for VO(acac)₂ catalyzed epoxidation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Mechanistic insight into the cyclohexene epoxidation with VO(acac)(2) and tert-butyl hydroperoxide | Center for Molecular Modeling [molmod.ugent.be]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. prezi.com [prezi.com]

- 9. rsc.org [rsc.org]

- 10. books.rsc.org [books.rsc.org]

Application Notes and Protocols: Vanadyl Acetylacetonate Catalyzed Epoxidation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism and practical protocols for the epoxidation of alkenes, particularly allylic and homoallylic alcohols, using vanadyl acetylacetonate (B107027) (VO(acac)₂) as a catalyst. This method is a valuable tool in organic synthesis for the stereoselective formation of epoxides, which are key intermediates in the production of a wide range of pharmaceuticals and fine chemicals.

Introduction

Vanadyl acetylacetonate, in combination with an oxidant such as tert-butyl hydroperoxide (TBHP), is a highly effective catalytic system for the epoxidation of a variety of alkenes.[1] The reaction is particularly noteworthy for its high regioselectivity and diastereoselectivity in the epoxidation of allylic and homoallylic alcohols.[2] This is attributed to the directing effect of the hydroxyl group, which coordinates to the vanadium center, thereby delivering the oxidant to the proximate double bond.[3][4]

Catalytic Mechanism

The catalytic cycle for this compound-catalyzed epoxidation involves the oxidation of the vanadium(IV) precatalyst to an active vanadium(V) species. This is followed by coordination of the allylic alcohol and the hydroperoxide, leading to the transfer of an oxygen atom to the alkene.

The generally accepted mechanism, analogous to the Sharpless epoxidation, proceeds through the following key steps:[5]

-

Activation of the Precatalyst: The vanadium(IV) in VO(acac)₂ is oxidized by TBHP to a vanadium(V) species.[3]

-

Ligand Exchange: The allylic alcohol substrate displaces one of the acetylacetonate ligands and coordinates to the vanadium(V) center.

-

Coordination of the Oxidant: tert-Butyl hydroperoxide (TBHP) coordinates to the vanadium center.

-

Oxygen Transfer: The coordinated peroxide transfers an oxygen atom to the double bond of the allylic alcohol in a concerted fashion. This occurs on the same face as the coordinating hydroxyl group, leading to a syn-epoxide.[4]

-

Product Release and Catalyst Regeneration: The resulting epoxide and tert-butanol (B103910) are released, and the vanadium catalyst is ready to enter another catalytic cycle.

Figure 1: Catalytic cycle of this compound epoxidation.

Quantitative Data

The following tables summarize representative quantitative data for the VO(acac)₂ catalyzed epoxidation of various substrates.

Table 1: Epoxidation of Acyclic Allylic and Homoallylic Alcohols

| Substrate | Catalyst Loading (mol%) | Oxidant (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| Geraniol | 1.5 | TBHP (1.3) | Dichloromethane | 40 | 5 | - | 64% ee | [6] |

| cis-Homoallylic Diol | 1.4 | TBHP (1.1) | Toluene (B28343) | rt | - | - | >95:5 | [5] |

| trans-Homoallylic Diol | 1.4 | TBHP (1.1) | Toluene | reflux | - | - | 70:30 | [5] |

| trans-Cinnamyl alcohol | 3 | TBHP (1.5) | [bmim][Tf₂N] | 25 | - | ~90 (conversion) | - | [3] |

Table 2: Epoxidation of Cyclic Allylic Alcohols

| Substrate | Catalyst | Oxidant | cis/trans Epimer Ratio | Reference |

| Cyclopent-2-en-1-ol | VO(acac)₂/t-BuOOH | t-BuOOH | High cis selectivity | [7] |

| Cyclohept-2-en-1-ol | VO(acac)₂/t-BuOOH | t-BuOOH | High cis selectivity | [7] |

| Cyclooct-2-en-1-ol (Z) | VO(acac)₂/t-BuOOH | t-BuOOH | High cis selectivity | [7] |

| Cyclooct-2-en-1-ol (E) | VO(acac)₂/t-BuOOH | t-BuOOH | High trans selectivity | [7] |

Experimental Protocols

The following are general protocols for the VO(acac)₂ catalyzed epoxidation. Specific conditions may need to be optimized for different substrates.

General Protocol for Epoxidation of Acyclic Homoallylic Diols[5]

-

Reaction Setup: To a reaction flask, add this compound (0.014 equiv.).

-

Solvent and Substrate Addition: Add toluene to achieve an approximate concentration of 0.08 M, followed by the alkenol (1.0 equiv., e.g., 0.24 mmol).

-

Oxidant Addition: Add tert-butyl hydroperoxide (TBHP) (1.1 equiv., e.g., 3.80 M in toluene).

-

Reaction Conditions: The reaction can be carried out at room temperature, reflux, or under microwave irradiation (e.g., 113 °C, 150 W max).

-

Monitoring: Follow the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

-

Extract the mixture with hexane (B92381) (3 times).

-

Combine the organic phases, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography.

Protocol for the Epoxidation of Geraniol[8][9]

-

Reaction Setup: In a two-necked round-bottom flask, combine E-geraniol (1.0 g, 6.5 mmol), toluene (10 mL), and VO(acac)₂ (25 mg, 0.0943 mmol).

-